![molecular formula C13H11ClO B11760659 4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chloromethyl group is attached to one of the phenyl rings, and a hydroxyl group is attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol typically involves the chloromethylation of biphenyl derivatives. One common method is the reaction of biphenyl with paraformaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified by recrystallization using solvents like toluene .
Industrial Production Methods
Industrial production of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of novel solvent systems has been reported to improve the yield and purity of the product, achieving up to 99% purity .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl without the chloromethyl group.
Applications De Recherche Scientifique
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorescent whitening agents and other biphenyl derivatives
Biology: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other high-performance materials.
Mécanisme D'action
The mechanism of action of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar structure but with two chloromethyl groups.
4-Phenylbenzyl chloride: Similar structure with a single chloromethyl group on one phenyl ring.
4,4’-Dichlorobiphenyl: Similar structure with two chlorine atoms directly attached to the phenyl rings.
Uniqueness
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is unique due to the presence of both a chloromethyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H11ClO |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-[4-(chloromethyl)phenyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H,9H2 |
Clé InChI |
KUGMGXDKJWZBGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)

![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
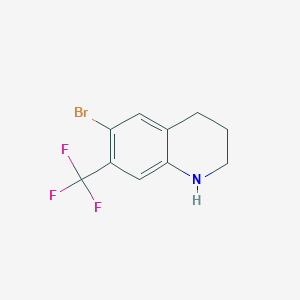
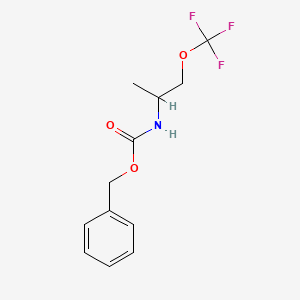

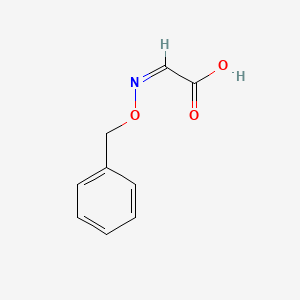
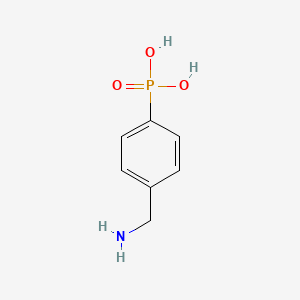
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
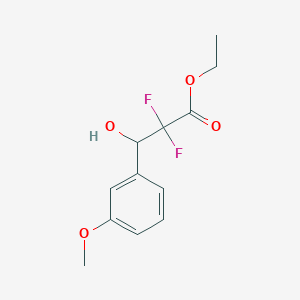
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
